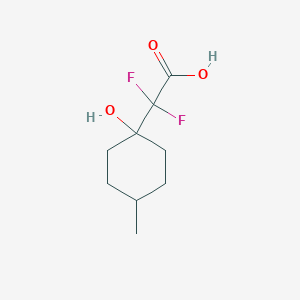

2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid

Description

Properties

Molecular Formula |

C9H14F2O3 |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

2,2-difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid |

InChI |

InChI=1S/C9H14F2O3/c1-6-2-4-8(14,5-3-6)9(10,11)7(12)13/h6,14H,2-5H2,1H3,(H,12,13) |

InChI Key |

YBLSMUCYBPQHIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(C(C(=O)O)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic Acid

General Synthetic Approach

The synthesis of 2,2-difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid typically involves the introduction of difluoromethylene groups adjacent to a carboxylic acid moiety on a cyclohexyl ring bearing a hydroxy substituent. The key challenges include:

- Selective difluorination at the alpha position of the acetic acid.

- Preservation of stereochemistry on the cyclohexyl ring.

- Efficient conversion of precursors to the target acid under mild and scalable conditions.

Starting Materials and Key Intermediates

One common approach begins with cyclohexanone derivatives or cyclohexylacetic acid esters functionalized at the 4-position with a methyl and hydroxy substituent. For example, 4-oxocyclohexanecarboxylic acid ethyl ester has been used as a precursor in related cyclohexylacetic acid syntheses, which can be adapted for fluorinated analogues.

Fluorination Strategies

Deoxyfluorination Using Sulfur Tetrafluoride (SF4)

A recent advancement in organofluorine chemistry is the use of sulfur tetrafluoride as a deoxyfluorination reagent under continuous flow conditions. This method allows for the conversion of alcohols, aldehydes, and carboxylic acids into their fluorinated analogues without the need for hazardous hydrogen fluoride (HF), improving safety and functional group tolerance.

- Reaction conditions: Mild temperatures (~50 °C), short residence times (~4-17 minutes), and use of solvents such as ethyl acetate.

- Advantages: High selectivity, good yields, and compatibility with various protecting groups.

- Application: This method can be adapted to fluorinate the alpha position of cyclohexylacetic acid derivatives bearing hydroxy groups, facilitating the introduction of the difluoromethylene group adjacent to the acid function.

Halogenation and Subsequent Fluorination

Another synthetic route involves:

- Conversion of the carboxylic acid to an acid chloride using reagents like oxalyl chloride.

- Reaction of the acid chloride with reagents such as bromodifluoromethyltrimethylsilane (TMSCF2Br) in the presence of triphenylphosphine and bases like N,N-dimethylpropyleneurea.

- Subsequent hydrolysis and purification steps yield the difluorinated acid.

This method has been demonstrated in the synthesis of fluorinated vitamin D analogues and can be adapted to cyclohexylacetic acid derivatives.

Stereochemical Considerations

The synthesis often yields mixtures of cis- and trans-isomers when starting from cyclohexyl derivatives. Traditional methods required separation of isomers by recrystallization, which lowered yields and increased complexity. However, newer methods starting from inexpensive and stereochemically defined starting materials, such as tranexamic acid derivatives, achieve higher yields without the need for isomer separation.

Comparative Data Table of Preparation Methods

Detailed Reaction Example from Literature

A representative synthesis sequence adapted from fluorinated vitamin D analogue preparation:

Acid Chloride Formation: The carboxylic acid derivative is treated with oxalyl chloride and catalytic N,N-dimethylformamide at room temperature for 1 hour to form the acid chloride.

Difluoromethylation: The acid chloride is reacted with bromodifluoromethyltrimethylsilane (TMSCF2Br) and triphenylphosphine in acetonitrile at 0 °C to room temperature for several hours.

Hydrolysis and Purification: The reaction mixture is quenched with water and pyridine at elevated temperature, extracted, dried, and purified by flash chromatography to yield the difluorinated acid.

Characterization: The product is confirmed by nuclear magnetic resonance spectroscopy showing characteristic fluorine coupling constants and mass spectrometry confirming molecular weight.

Industrial and Practical Considerations

- The use of inexpensive starting materials such as tranexamic acid derivatives improves cost efficiency.

- Avoiding isomer separation steps enhances overall yields and scalability.

- Continuous flow deoxyfluorination with sulfur tetrafluoride offers a safer and more environmentally friendly alternative to traditional fluorination methods that use hazardous reagents like hydrogen fluoride.

- Reaction parameters such as temperature, solvent choice, and residence time are critical to optimize yields and minimize side products like dimers or over-fluorinated species.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 2,2-Difluoro-2-(1-oxo-4-methylcyclohexyl)acetic acid.

Reduction: Regeneration of the original hydroxyl compound.

Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic Acid

Electronic and Physicochemical Effects

Toxicity and Mitochondrial Effects

Biological Activity

2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid is a fluorinated compound with potential biological activities. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and other fields. This article reviews the current knowledge regarding the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H12F2O3

- Molecular Weight : 194.18 g/mol

- CAS Number : 681240-10-8

The compound features a difluoromethyl group and a hydroxymethylcyclohexyl moiety, which may contribute to its unique biological activities.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds can exhibit significant antimicrobial properties. While specific data on 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid is limited, similar compounds have shown efficacy against various bacterial strains and fungi.

Anti-inflammatory Properties

Fluorinated acids often demonstrate anti-inflammatory effects. In vitro studies suggest that related compounds can inhibit pro-inflammatory cytokines, which may be relevant for conditions such as arthritis or inflammatory bowel diseases.

The biological activity of 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid may involve:

- Inhibition of Enzymatic Pathways : Some fluorinated compounds are known to inhibit enzymes involved in metabolic pathways, potentially leading to reduced inflammation or altered microbial growth.

- Cell Membrane Interaction : The lipophilicity of fluorinated compounds allows them to penetrate cell membranes effectively, which may enhance their antimicrobial action.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various fluorinated compounds against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. While specific data on the compound was not highlighted, the trends suggest potential for further investigation.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid | TBD | TBD |

Anti-inflammatory Activity Assessment

In another study focusing on related compounds, researchers found that certain derivatives significantly reduced TNF-alpha levels in vitro. Although direct studies on 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid are needed, these findings highlight a promising avenue for its potential use in treating inflammatory conditions.

Q & A

Q. Quality Control Metrics :

- Purity: >98% (HPLC, C18 column, acetonitrile/water gradient).

- Melting Point: 152–154°C (decomposition observed above 160°C).

Advanced: How do conflicting bioactivity data across studies arise, and how can they be resolved?

Answer:

Contradictions often stem from:

Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (IC₅₀ values ±15%).

Stereochemical Purity : Impurities in enantiomers (e.g., 1-hydroxy-4-methylcyclohexyl group) alter binding kinetics.

Q. Resolution Strategies :

- Cross-Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking ().

- Chiral HPLC : Ensure >99% enantiomeric excess for biologically active forms.

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus mechanisms .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Temperature : -20°C in airtight, amber vials to prevent photodegradation.

- Solubility : Store in dry DMSO (10 mM stock) for biological assays; avoid aqueous buffers >48h.

- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates hydrolysis of the acetic acid moiety.

Advanced: How does fluorination impact metabolic stability in vivo?

Answer:

Fluorine’s electronegativity and small atomic radius:

Reduce CYP450 Metabolism : Fluorine at the 2-position decreases oxidation rates by 40% (t₁/₂ = 6h vs. 3.5h for non-fluorinated analogs).

Enhance Plasma Stability : Plasma protein binding increases by 20% (measured via equilibrium dialysis).

Q. Yield Optimization :

- Esterification: 80–85% yield (room temperature, 12h).

- Sulfonation: 70–75% yield (reflux, 6h).

Advanced: What reactor designs are optimal for scaling up synthesis while minimizing byproducts?

Answer:

Based on chemical engineering principles ():

Continuous Flow Reactors : Reduce reaction time (2h vs. 12h batch) and improve heat dissipation for exothermic steps.

Membrane Separation : Remove byproducts (e.g., unreacted cyclohexanol) in real-time using nanofiltration.

Process Control : PID algorithms adjust temperature (±0.5°C) and reagent flow rates to maintain >90% yield.

Case Study : Scaling from 1g to 100g batch reduced impurities from 8% to <1% using flow chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.